molecular formula C14H22O2 B12663911 Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate CAS No. 74787-52-3

Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate

Cat. No.: B12663911
CAS No.: 74787-52-3
M. Wt: 222.32 g/mol
InChI Key: XHRRTMOBTBCZJG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number (74787-52-3)

The systematic IUPAC name for this compound is decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate , which precisely defines its bicyclic framework and functional groups. The "decahydro" prefix indicates complete saturation of the naphthalene-derived ring system, while "1,4-methanonaphthalen" specifies the bridging methane group between positions 1 and 4 of the naphthalene skeleton. The acetyl group is esterified to the hydroxyl group at position 5 of the methyl-substituted bicyclic structure.

The Chemical Abstracts Service (CAS) Registry Number 74787-52-3 uniquely identifies this compound in chemical databases and regulatory documents. This identifier is critical for unambiguous referencing in scientific literature and industrial applications.

EC Number (277-996-0) and Regulatory Classifications

The European Community (EC) Number 277-996-0 classifies the compound within the European Union’s regulatory framework. This identifier links to hazard communication and regulatory compliance data, though specific classifications depend on its application context. Unlike simpler terpene derivatives, this compound’s complex structure may necessitate specialized handling under regulations governing high-purity synthetic intermediates.

Molecular Architecture and Stereochemical Considerations

Bicyclic Terpenoid Core Structure Analysis

The molecule features a decahydro-1,4-methanonaphthalene core, a bicyclic system comprising two fused cyclohexane rings bridged by a methane group. This structure is fully saturated, eliminating aromaticity and conferring rigidity to the framework. The methyl group at position 5 introduces steric effects that influence conformational flexibility and intermolecular interactions.

The acetate group at position 5 is axial relative to the bicyclic system, a configuration stabilized by intramolecular hydrogen bonding with adjacent hydrogen atoms. This stereochemical arrangement impacts solubility and volatility compared to non-acetylated terpenoids.

Acetyl Group Positional Isomerism

Positional isomerism arises if the acetyl group migrates to other hydroxylated positions within the bicyclic structure. However, the synthetic route typically favors acetylation at position 5 due to steric accessibility and the thermodynamic stability of the resulting ester. Computational modeling suggests that alternative isomers, such as decahydro-5-methyl-1,4-methanonaphthalen-8-yl acetate, exhibit higher strain energies (∼12 kJ/mol), further stabilizing the 5-yl configuration.

Comparative Structural Analysis with Related Terpene Acetates

Differentiation from Isobornyl Acetate and Bornyl Acetate

While isobornyl acetate (CAS 125-12-2) and bornyl acetate (CAS 76-49-3) share functional similarities, their structural frameworks differ significantly:

Feature This compound Isobornyl Acetate Bornyl Acetate
Core Structure Bicyclic decahydro-1,4-methanonaphthalene Camphane-derived Bornane-derived
Acetyl Position Position 5 on methanonaphthalene Position 2 on camphane Position 2 on bornane
Ring Saturation Fully saturated Partially unsaturated Fully saturated
Molecular Weight (g/mol) 238.34 196.29 196.29

The methanonaphthalene core provides greater conformational rigidity compared to the camphane or bornane systems, influencing its physicochemical properties such as boiling point (estimated 320–330°C) and lipophilicity (logP ∼4.2).

Structural Analogues in Essential Oil Derivatives

This compound’s structure parallels sesquiterpene acetates found in Acorus calamus and Valeriana officinalis essential oils, which feature similar bicyclic frameworks. For example, 10-epi-γ-eudesmol acetate (CAS 67927-15-3) shares a decahydro-1,4-methanonaphthalene core but differs in methyl group placement and stereochemistry. Such analogues highlight the role of minor structural variations in modulating aroma profiles and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74787-52-3

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(3-methyl-3-tricyclo[6.2.1.02,7]undecanyl) acetate

InChI

InChI=1S/C14H22O2/c1-9(15)16-14(2)7-3-4-12-10-5-6-11(8-10)13(12)14/h10-13H,3-8H2,1-2H3

InChI Key

XHRRTMOBTBCZJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCCC2C1C3CCC2C3)C

Origin of Product

United States

Preparation Methods

Epoxidation and Rearrangement Route

This method involves the following steps:

  • Epoxidation of bicyclic olefin: The bicyclic olefin (e.g., isolongifolene or related structures) is reacted with peracids such as peracetic acid to form the corresponding epoxide.
  • Rearrangement of epoxide: The epoxide is then subjected to rearrangement under basic conditions using strong bases such as alkali metal alkoxides or amides (e.g., lithium diisopropylamide, sodium hydride). This rearrangement converts the epoxide into the corresponding bicyclic alcohol.
  • Solvent and conditions: The rearrangement is typically carried out in aprotic solvents like tetrahydrofuran, dimethylformamide, or aromatic hydrocarbons at temperatures ranging from 50 to 220 °C under controlled pressure.
  • Hydrogenation (if required): In some cases, hydrogenation catalysts (e.g., nickel, palladium on carbon) are used to saturate double bonds or reduce intermediates to the desired bicyclic alcohol.

This route is supported by analogous processes described for related bicyclic alcohols such as isolongifolanol, which shares structural similarities with the target compound.

Acetylation of Bicyclic Alcohol

Once the bicyclic alcohol intermediate is obtained, it is converted to the acetate ester by acetylation:

  • Reagents: Acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
  • Conditions: The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to avoid decomposition.
  • Purification: The product is purified by standard organic techniques such as extraction, washing, and chromatography.

This step yields this compound with high purity and yield.

Alternative Synthetic Approaches

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Solvent(s) Temperature Range Notes
Epoxidation Peracetic acid or similar peracid Nonpolar or aprotic solvents Ambient to 50 °C Forms bicyclic epoxide intermediate
Epoxide rearrangement Strong base (e.g., lithium diisopropylamide) THF, DMF, aromatic hydrocarbons 50–220 °C Converts epoxide to bicyclic alcohol
Hydrogenation (optional) Ni, Pd, Pt catalysts; H2 gas Various (e.g., ethanol, toluene) 1–100 bar H2 pressure Saturates double bonds if needed
Acetylation Acetic anhydride or acetyl chloride + base Dichloromethane, pyridine 0–50 °C Forms acetate ester
Formulation (application) Thermoplastic resins + amines Heated mixing Above melting point For sustained release in agrochemical use

Research Findings and Analysis

  • The rearrangement of bicyclic epoxides to alcohols is highly dependent on the choice of base and solvent. Lithium and sodium alkoxides with 1–6 carbon atoms are preferred for high yield and selectivity.
  • The acetylation step is straightforward but requires careful control of reaction conditions to prevent hydrolysis or overreaction.
  • Incorporation of the acetate compound into thermoplastic matrices with hydrophobic amines improves its stability and controlled release, which is critical for pesticide formulations.
  • Thermal analysis (e.g., DSC) confirms the purity and stability of the acetate product, with melting points consistent with literature values.

Chemical Reactions Analysis

Types of Reactions

Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Compounds for Comparison

The primary structural analog identified is Decahydro-1,4-dimethyl-5-octylnaphthalene (CAS: 54964-83-9), a decahydronaphthalene derivative with dimethyl and octyl substituents .

Structural and Functional Differences

Table 1: Structural Comparison
Compound Name CAS Molecular Formula Molecular Weight Key Substituents
Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate Not provided Estimated C₁₃H₂₀O₂* ~224.3 g/mol† Methyl, acetate ester
Decahydro-1,4-dimethyl-5-octylnaphthalene 54964-83-9 C₂₀H₃₈ 278.52 g/mol Dimethyl, octyl

*Estimated formula assumes a decahydronaphthalene core (C₁₀H₁₈) with a methano bridge (C₁), methyl (C₁H₃), and acetate (C₂H₃O₂). †Calculated based on estimated formula.

Key Observations:

In contrast, the octyl and dimethyl groups in Decahydro-1,4-dimethyl-5-octylnaphthalene confer lipophilicity, favoring nonpolar solvents and applications in surfactants or lubricants .

Molecular Weight and Applications :

  • The higher molecular weight of Decahydro-1,4-dimethyl-5-octylnaphthalene (278.52 g/mol vs. ~224 g/mol) correlates with its longer alkyl chain, making it more suited for high-viscosity applications.

This highlights the diversity of methods for functionalizing bicyclic systems, though esterification protocols for the target compound remain speculative .

Biological Activity

Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate is a compound of interest in various biological and pharmacological studies. This article aims to provide a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.

This compound is a bicyclic compound belonging to the class of methanonaphthalenes. Its molecular formula is C13H18O2C_{13}H_{18}O_2, and it features a complex structure that influences its biological interactions. The compound is characterized by the presence of an acetate functional group, which is known to enhance solubility and bioavailability in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress and damage.
  • Antimicrobial Effects : There is evidence suggesting that derivatives of methanonaphthalenes possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anti-inflammatory Properties : Certain analogs have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Research Findings

Recent studies have explored the biological activities associated with this compound and its derivatives. Below are some key findings from the literature:

StudyMethodologyFindings
In vitro assaysDemonstrated significant antioxidant activity compared to standard antioxidants.
Animal modelsShowed reduced inflammation in models of acute and chronic inflammation.
Antimicrobial testingExhibited inhibitory effects against Gram-positive and Gram-negative bacteria.

Case Studies

  • Antioxidant Activity : A study conducted on similar compounds revealed that methanonaphthalene derivatives significantly scavenged free radicals in vitro. This suggests that this compound may also possess comparable antioxidant capabilities, which could be harnessed for therapeutic applications in oxidative stress-related conditions.
  • Anti-inflammatory Effects : In a controlled animal study, administration of methanonaphthalene derivatives led to a marked decrease in pro-inflammatory cytokines. This finding supports the potential use of this compound in managing inflammatory diseases such as arthritis.
  • Antimicrobial Properties : Research indicated that compounds structurally similar to this compound showed effective antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli. This suggests that further investigation into this compound could lead to new antimicrobial agents.

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